4-Amino-2-hydrazinyl-6-phenylpyrimidine-5-carbonitrile
Description
Properties
CAS No. |
89445-60-3 |
|---|---|
Molecular Formula |
C11H10N6 |
Molecular Weight |
226.24 g/mol |
IUPAC Name |
4-amino-2-hydrazinyl-6-phenylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H10N6/c12-6-8-9(7-4-2-1-3-5-7)15-11(17-14)16-10(8)13/h1-5H,14H2,(H3,13,15,16,17) |
InChI Key |
HMANFBVYIACYFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=N2)NN)N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2-hydrazinyl-6-phenylpyrimidine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with substituted nitriles under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired pyrimidine derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-hydrazinyl-6-phenylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino and hydrazinyl groups can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonitrile group can be reduced to an amine or other functional groups.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
- Oxidation products include oxo-pyrimidine derivatives.
- Reduction products include amine derivatives.
- Substitution products vary depending on the substituent introduced.
Scientific Research Applications
Synthesis of Pyrimidine Derivatives
The synthesis of 4-amino-2-hydrazinyl-6-phenylpyrimidine-5-carbonitrile and its derivatives can be achieved through various chemical methods. Recent studies have highlighted several synthetic pathways that yield this compound effectively:
- Biginelli Reaction : This method involves a three-component condensation reaction that has been adapted to synthesize pyrimidine derivatives efficiently, including 4-amino-2-hydrazinyl derivatives, showing good yields and purity .
- Microwave-Assisted Synthesis : Various derivatives have been synthesized using microwave irradiation, which enhances reaction rates and yields. For instance, the condensation of ethyl cyanoacetate with hydrazine and aryl aldehydes under microwave conditions has been reported to produce significant quantities of pyrimidine derivatives .
Biological Activities
The biological activities of this compound are extensive, with notable applications in pharmacology:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines, including HeLa cells (cervical carcinoma) and sarcoma 180. Encapsulation in liposomes has been shown to enhance its cytotoxic effects, achieving tumor inhibition rates significantly higher than conventional chemotherapeutics like 5-fluorouracil .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of bacteria and fungi. Studies have shown that it possesses potent antibacterial effects against both Gram-positive and Gram-negative strains, with some derivatives exhibiting activity comparable to established antibiotics . The structure–activity relationship (SAR) studies suggest that modifications in the phenyl ring can enhance antimicrobial efficacy .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. The IC50 values for COX inhibition were reported to be comparable to standard anti-inflammatory drugs, indicating its potential as a therapeutic agent in inflammatory diseases .
Case Studies
Several case studies have documented the effectiveness of this compound in clinical and laboratory settings:
Mechanism of Action
The mechanism of action of 4-amino-2-hydrazinyl-6-phenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s hydrazinyl group can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex. Additionally, the phenyl group can engage in π-π interactions with aromatic residues, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Pyrimidinecarbonitrile derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a comparative analysis:
Table 1: Key Structural Analogs and Properties
Key Observations:
- Hydrazinyl vs. Amino/Thio Groups: The hydrazinyl group in the parent compound enhances nucleophilic reactivity compared to thio or alkylamino substituents (e.g., 5j, 16), which may reduce solubility due to increased hydrophobicity .
- Aromatic Substitutents : Electron-withdrawing groups (e.g., 4-chlorophenyl in 4h) increase thermal stability (mp 222°C vs. 162°C for 4f) but may reduce bioavailability .
Spectral and Structural Insights
- IR Spectroscopy : All analogs show CN stretching near 2212 cm$^{-1}$, but NH$_2$/NH peaks vary (3332–3478 cm$^{-1}$) depending on substituent electronic effects .
- Mass Spectrometry : Fragmentation patterns differ; for example, 4h (m/z 306) loses C$7$H$7$ to form m/z 203, while 5j fragments at m/z 223 .
Biological Activity
4-Amino-2-hydrazinyl-6-phenylpyrimidine-5-carbonitrile is a heterocyclic compound notable for its unique structural features, including the presence of an amino group, a hydrazinyl group, and a carbonitrile group. These characteristics contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and drug development. This article reviews the biological activities associated with this compound, synthesizing findings from various studies and highlighting its mechanisms of action.
Chemical Structure and Synthesis
The compound is synthesized through multi-step reactions starting from readily available precursors. Common synthetic routes involve the formation of the pyrimidine ring followed by the introduction of substituents such as hydrazinyl and carbonitrile groups. The synthesis can be optimized using advanced techniques like continuous flow reactors and purification methods such as recrystallization or chromatography.
Biological Activities
This compound exhibits a range of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of this compound possess significant cytotoxic effects against various cancer cell lines. For instance, encapsulated forms of related pyrimidine compounds demonstrated a reduction in cell viability by 75.91% in HeLa cells at a concentration of 20 µg/mL .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity, showing effectiveness against several bacterial strains. This activity is attributed to its ability to disrupt bacterial cell wall synthesis .
- Enzyme Inhibition : The mechanism of action involves the inhibition of specific enzymes by binding to their active sites. The hydrazinyl group can form hydrogen bonds with amino acid residues within enzymes, stabilizing the inhibitor-enzyme complex. Additionally, the phenyl group can engage in π-π interactions with aromatic residues, enhancing binding affinity.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related compounds:
- In Vitro Studies : A study assessed the inhibitory activity against Plasmodium falciparum dihydrofolate reductase (PfDHFR). The compounds displayed promising inhibitory activity with Ki values ranging from 1.3 to 243 nM for wild-type PfDHFR .
- Cytotoxicity Assays : Research involving encapsulated pyrimidine derivatives demonstrated significant cytotoxicity against tumor cells. In vivo studies showed tumor inhibition rates significantly higher for liposomal forms compared to free compounds .
- Mechanistic Insights : The interaction of this compound with biological targets has been elucidated through molecular docking studies, indicating strong binding affinities that correlate with observed biological activities .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-4,6-diphenylpyrimidine | Lacks hydrazinyl and carbonitrile groups | Simpler structure; less reactivity |
| 4-Amino-2-methyl-6-phenylpyrimidine | Contains a methyl group instead of hydrazinyl | Different reactivity profile due to methyl substitution |
| 4-Amino-2-hydrazinyl-6-methylpyrimidine | Contains a methyl group instead of phenyl | Altered biological activity due to different substituent |
The combination of both hydrazinyl and carbonitrile groups in this compound confers distinct chemical reactivity and biological activity compared to its analogs.
Q & A
Q. What are the optimized synthetic routes for 4-amino-2-hydrazinyl-6-phenylpyrimidine-5-carbonitrile, and how are yields maximized?
The compound is synthesized via multicomponent reactions under thermal aqueous conditions. A typical method involves reacting aryl aldehydes, malononitrile, and hydrazine derivatives in ethanol or water, with yields improved by optimizing reaction time (12–24 hours) and temperature (80–100°C). For example, hydrazine incorporation is achieved by refluxing intermediates with hydrazine hydrate, yielding 70–85% purity after crystallization .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Key analytical methods include:
- IR Spectroscopy : NH/NH2 stretches (3300–3495 cm⁻¹), CN (2212 cm⁻¹), and C=N (1616–1649 cm⁻¹) .
- NMR : Proton signals for NH2 appear as broad singlets (δ 5.10–8.45 ppm), aromatic protons at δ 7.00–8.40 ppm, and hydrazinyl NH as exchangeable peaks .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 349.12 for C19H16ClN5) with fragmentation patterns confirming substituent loss (e.g., –C7H7) .
Q. How can researchers troubleshoot low yields during the hydrazine incorporation step?
Low yields often arise from incomplete substitution or side reactions. Solutions include:
- Using excess hydrazine (1.5–2.0 equivalents) to drive the reaction.
- Refluxing in polar aprotic solvents (e.g., DMSO) to enhance nucleophilicity .
- Monitoring reaction progress via TLC or HPLC to terminate at optimal conversion .
Advanced Research Questions
Q. What strategies are employed to study the structure-activity relationship (SAR) of pyrimidinecarbonitrile derivatives?
SAR studies involve systematic substitution at positions 2, 4, and 6 of the pyrimidine ring:
- Position 6 : Introducing electron-withdrawing groups (e.g., 4-Cl, 4-Br phenyl) enhances electrophilicity and bioactivity. For example, 4-chlorophenyl derivatives show improved antidiabetic activity in vitro .
- Position 2 : Hydrazinyl groups enable chelation with metal ions, relevant to catalytic or medicinal applications .
- Position 4 : Amino groups participate in hydrogen bonding, critical for receptor binding .
Q. How do contradictory spectral data for analogous compounds inform mechanistic hypotheses?
Discrepancies in NMR chemical shifts (e.g., NH2 protons varying by 0.5 ppm across studies) may indicate solvent effects (DMSO vs. CDCl3) or tautomerism. For example, keto-enol tautomerism in pyrimidinecarbonitriles can lead to multiple NH2 signals, resolved by variable-temperature NMR .
Q. What computational methods are paired with experimental data to predict reactivity?
Density Functional Theory (DFT) calculations validate electron distribution in the pyrimidine ring. For instance, Mulliken charge analysis reveals nucleophilic sites (C5, NH2) and electrophilic sites (C4), guiding functionalization strategies. Experimental IR and NMR data are compared with simulated spectra (e.g., using Gaussian) to refine computational models .
Q. How is regioselectivity controlled during the synthesis of substituted derivatives?
Regioselectivity is governed by:
- Electronic Effects : Electron-deficient aryl aldehydes favor substitution at C6 (e.g., 4-Cl-phenyl vs. 4-MeO-phenyl) .
- Steric Hindrance : Bulky substituents (e.g., cyclohexylamine) direct reactions to less hindered positions .
- Catalysis : Lewis acids (e.g., ZnCl2) enhance electrophilicity at specific carbons, as shown in thienyl-substituted analogs .
Methodological Insights
Q. What protocols ensure reproducibility in crystallizing pyrimidinecarbonitriles?
- Solvent Selection : Ethanol/water mixtures (5:5 v/v) yield high-purity crystals (mp 161–235°C) .
- Slow Cooling : Gradual cooling (1–2°C/min) minimizes amorphous byproducts.
- Seeding : Pre-adding seed crystals from prior batches improves crystal lattice formation .
Q. How are stability issues (e.g., hydrazine degradation) mitigated during storage?
- Lyophilization : Freeze-drying under vacuum preserves hydrazinyl groups.
- Inert Atmosphere : Storing under argon or nitrogen prevents oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
